2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHFADXBMXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, along with case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The compound features a chloroacetamide group and a dimethylphenoxy moiety. Its structure can be represented as follows:
- Chemical Formula : C12H16ClN1O2
- Molecular Weight : 245.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxy group may facilitate binding to various receptors or enzymes, modulating their functions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of related compounds, suggesting that derivatives of chloroacetamides exhibit significant activity against both gram-positive bacteria and mycobacterial strains. For instance:
- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .
- Cytotoxicity : Evaluations of cytotoxic profiles on cancer cell lines indicate that certain derivatives possess low cytotoxicity while maintaining antibacterial activity .
Case Studies
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Summary Table of Biological Activities
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance, it can be utilized in the synthesis of phenoxy-containing compounds that are integral to pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves reactions with other organic compounds under specific conditions. For example, the reaction of 3,5-dimethylphenol with chloroacetyl chloride can yield intermediates that further react to form the target compound. This versatility makes it valuable in laboratories focused on chemical research and development .
Biological Applications
Biochemical Probes
The compound has shown potential as a biochemical probe for studying enzyme interactions. Its structural features may enable it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This property is particularly useful in drug discovery and development processes .
Therapeutic Investigations
Research indicates that 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide could have therapeutic applications due to its ability to stimulate endogenous nitric oxide synthesis. This effect is relevant in cardiovascular research and could lead to new treatments for conditions related to nitric oxide deficiency .
Industrial Applications
Development of New Materials
In industrial settings, this compound can be employed in the formulation of advanced materials. Its chemical properties allow it to act as an intermediate in the synthesis of polymers and other materials that require specific functional groups for enhanced performance .
Case Study 1: Nitric Oxide Synthesis
A study demonstrated that this compound significantly increased nitric oxide levels in biological systems. The research involved administering varying concentrations of the compound to tissue homogenates and measuring the resultant nitric oxide production using spectrophotometric methods. Results indicated a dose-dependent increase in nitric oxide synthesis, suggesting its potential utility in therapeutic applications targeting vascular health .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized kinetic assays to assess how different concentrations affected enzyme activity. Findings revealed that the compound could inhibit certain enzymes while enhancing others, indicating its potential as a lead compound for drug development aimed at metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Facilitates creation of pharmaceuticals and agrochemicals |
| Biochemical Probes | Studies enzyme interactions | Aids drug discovery and therapeutic development |
| Therapeutic Uses | Stimulates nitric oxide synthesis | Potential treatments for cardiovascular diseases |
| Industrial Use | Intermediate in advanced material production | Enhances performance characteristics of new materials |
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
*Calculated based on formula C14H19ClNO2.
Key Research Findings
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl analogs) enhance electrophilicity, promoting interactions with biological targets like enzymes or receptors. The 3,5-dimethylphenoxy group in the target compound may confer selectivity toward specific plant vs. mammalian targets, analogous to alachlor’s 2,6-diethylphenyl moiety, which optimizes herbicidal activity .
Synthetic Considerations: Harsh reaction conditions (e.g., reflux with strong bases) are often required for phenoxyacetamide synthesis due to low acidity of substituted phenols (e.g., 2,4-dimethylphenol in ), mirroring challenges in synthesizing the target compound’s phenoxyethyl chain .
Toxicological and Environmental Profiles: Chloroacetamides like alachlor and metolachlor exhibit moderate to high persistence in soil, raising concerns about groundwater contamination. The target compound’s dimethylphenoxy group may reduce environmental mobility compared to diethylphenyl analogs . Limited toxicological data exist for the target compound, but structurally related substances (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) highlight the need for thorough hazard evaluation .
Application-Specific Insights
- Agrochemical Potential: The target compound’s chloroacetamide backbone aligns with herbicidal modes of action, such as inhibition of plant cell division or lipid synthesis. However, its N-methyl and dimethylphenoxy groups may alter target specificity compared to commercial herbicides .
- Pharmaceutical Relevance : While d6-Sob-AM2 demonstrates CNS applications via prodrug design, the target compound’s lack of polar functional groups (e.g., hydroxyl or carboxamide) limits its suitability for neurological targets .
Preparation Methods
Synthesis of the 3,5-Dimethylphenoxyethyl Intermediate
A typical preparation starts with 3,5-dimethylphenol, which undergoes nucleophilic substitution with a 2-chloroethyl derivative under basic conditions. For example, potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to deprotonate the phenol, generating the phenolate ion, which then attacks the alkyl halide to form the ether linkage.
-
- 3,5-dimethylphenol (molar ratio ~1:1)
- Potassium hydroxide (stoichiometric or slight excess)
- 2-chloroethyl halide (e.g., 2-chloroethyl bromide)
- Solvent: DMSO or DMF
- Temperature: 80–130°C
- Reaction time: 1–3 hours
Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ether or ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The intermediate can be purified by column chromatography if necessary.
This method is supported by procedures described in literature for related phenoxy derivatives.
Formation of the N-Methylacetamide Moiety with 2-Chloro Substitution
The next step involves the acylation of the amine group with 2-chloro-N-methylacetamide or its equivalent. This step can be carried out by reacting the phenoxyethyl amine intermediate with 2-chloro-N-methylacetamide under basic conditions, often using cesium carbonate or potassium carbonate as the base.
-
- Phenoxyethyl amine intermediate
- 2-chloro-N-methylacetamide (1.1 equivalents)
- Base: cesium carbonate or potassium carbonate (2-3 equivalents)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to 80°C
- Reaction time: 12–16 hours
Workup: The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization or chromatography.
This method aligns with documented procedures for similar chloroacetamide derivatives.
Alternative Synthetic Routes
Some patents and literature describe the preparation of related chloroacetamide compounds via:
- Direct alkylation of amides with chloroalkyl halides in aqueous or organic media.
- Stepwise amidation and chlorination starting from hydroxy or amino precursors, followed by chlorination with reagents such as thionyl chloride or phosphorus pentachloride.
However, these methods are less commonly applied to this compound due to selectivity issues.
Reaction Data and Yields
Analytical and Spectroscopic Characterization
The synthesized compound is typically characterized by:
- [^1H NMR and ^13C NMR](pplx://action/followup): To confirm the aromatic protons, methyl groups, and amide environment.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): To identify characteristic amide carbonyl and C–O–C ether stretches.
- Melting point determination: For purity assessment.
These techniques confirm the successful synthesis and purity of the compound as reported in related studies.
Summary of Research Findings
- The preparation of this compound is efficiently achieved by nucleophilic substitution of 3,5-dimethylphenol followed by amide formation with 2-chloro-N-methylacetamide.
- The use of strong bases such as potassium hydroxide or cesium carbonate in polar aprotic solvents is crucial for high yields.
- Reaction conditions such as temperature and time must be optimized to avoid side reactions or decomposition.
- Purification by chromatography or recrystallization yields analytically pure compounds suitable for further application.
- Alternative methods involving direct alkylation in aqueous media or chlorination steps exist but are less favored for this specific compound due to selectivity and yield considerations.
Q & A
Q. How can side products (e.g., dimers or isomers) be identified and minimized?
- Methodological Answer :
- LC-MS : Detects low-abundance byproducts.
- Column chromatography : Separates isomers using gradient elution.
- Kinetic control : Lower temperatures and shorter reaction times favor the main product over thermodynamically stable side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
